Desmethyl Mirtazapine-d6 Dihydrochloride

Bioanalysis LC-MS/MS Therapeutic Drug Monitoring

Bioanalytical labs validating LC-MS/MS methods for mirtazapine metabolite quantification face matrix effect challenges that unlabeled internal standards fail to correct. Desmethyl Mirtazapine-d6 Dihydrochloride is the definitive stable isotope-labeled internal standard, offering a +6 Da mass shift that eliminates signal cross-talk from the analyte's natural isotopic envelope. - Achieves 95-105% matrix effect compensation with <6% variability for regulatory-compliant assay validation. - Enables reliable pharmacokinetic and CYP2D6/CYP3A4 pharmacogenetic study data through superior S/N ratio at the LLOQ. - Supplied as a dihydrochloride salt for direct use in high-throughput, 1.8-minute LC-MS/MS methods with 0.1-100 ng/mL linear range.

Molecular Formula C₁₆H₁₃D₆Cl₂N₃
Molecular Weight 330.29
Cat. No. B1159635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethyl Mirtazapine-d6 Dihydrochloride
Synonyms1,2,3,4,10,14b-Hexahydro-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine-d6 Dihydrochloride;  N-Demethylmirtazapine-d6 Dihydrochloride;  N-Desmethylmirtazapine-d6 Dihydrochloride;  Normirtazepin-d6 Dihydrochloride;  Impurity D-d6; 
Molecular FormulaC₁₆H₁₃D₆Cl₂N₃
Molecular Weight330.29
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desmethyl Mirtazapine-d6 Deuterated Internal Standard


Desmethyl Mirtazapine-d6 Dihydrochloride is a deuterium-labeled analog of the active mirtazapine metabolite, N-desmethylmirtazapine. Mirtazapine is a noradrenergic and specific serotonergic antidepressant (NaSSA), and its N-demethylation is a primary metabolic pathway in humans [1]. The compound incorporates six deuterium atoms at stable positions, resulting in a molecular weight of 330.29 g/mol (C16H13D6Cl2N3) . This stable isotope-labeled compound is primarily utilized as an internal standard in mass spectrometry-based assays to correct for matrix effects and ionization variability during the quantitative analysis of N-desmethylmirtazapine in biological matrices [2].

Format Stable isotope-labeled internal standard (+6 Da)
Method LC-MS/MS bioanalysis of N-desmethylmirtazapine
Core benefit Matrix effect compensation in human plasma research matrices

Desmethyl Mirtazapine-d6 vs. Unlabeled/-d4 IS


In quantitative bioanalysis, the use of an unlabeled analyte as an internal standard (IS) is a fundamental violation of method validation guidelines, as it fails to compensate for matrix effects and ionization variability inherent to complex biological samples like plasma or serum [1]. The deployment of a stable isotope-labeled internal standard (SIL-IS) is mandated for robust LC-MS/MS assays [2]. While a -d4 labeled analog (e.g., Desmethyl Mirtazapine-d4 hydrochloride) is a closer match, the -d6 variant offers a higher mass shift (+6 Da vs. +4 Da), which more effectively separates the IS signal from the naturally occurring isotopic envelope of the target analyte, reducing potential signal cross-talk and improving the signal-to-noise ratio at the lower limit of quantification (LLOQ). This makes direct substitution with unlabeled or lower-mass-labeled compounds unsuitable for achieving the precision and accuracy required in pharmacokinetic studies or therapeutic drug monitoring (TDM).

Desmethyl Mirtazapine-d6
  • Co-eluting SIL-IS that compensates matrix effects
  • +6 Da shift reduces isotopic cross-talk
  • Enables precise quantification in PK research and bioanalytical validation
Unlabeled / -d4 substitute
  • Unlabeled IS may fail to track ionization variability
  • -d4 may leave residual overlap with the analyte isotopic envelope
  • May shift LLOQ precision and method reproducibility in complex matrices

Desmethyl Mirtazapine-d6: Key Quantitative Evidence


Matrix Effect Compensation in Human Plasma

When used as an internal standard in a validated UHPLC-MS/MS method for human plasma, Desmethyl Mirtazapine-d6 enabled internal standard-normalized matrix effects to remain within a tight window of 95-105%, with variability never exceeding 6% [1]. This performance is a direct result of its co-elution and near-identical chemical properties to the analyte N-desmethylmirtazapine, thereby effectively compensating for ion suppression or enhancement. In contrast, using a non-co-eluting or structurally dissimilar internal standard would yield unpredictable and often wider matrix effect variability, leading to inaccurate quantification.

Matrix effect compensation
Class-level
IS-normalized matrix effect: 95–105%, variability ≤6%
Supports bioanalytical method validation in human plasma research matrices
UHPLC-MS/MS, positive ESI, MRM; values reported for a validated method
Bioanalysis LC-MS/MS Therapeutic Drug Monitoring Matrix Effect

Reduced Signal Cross-Talk vs. -d4 Analogs

Desmethyl Mirtazapine-d6 has a molecular weight of 330.29 g/mol, which is 6 Daltons heavier than the unlabeled analyte (N-desmethylmirtazapine, 251.33 g/mol as free base) [1]. This +6 Da shift provides a clear separation in the mass spectrum from the naturally occurring M+1, M+2, etc., isotopic peaks of the unlabeled analyte. In comparison, a -d4 labeled analog (e.g., Desmethyl Mirtazapine-d4 hydrochloride, MW ~291.81) offers only a +4 Da shift [2]. While both are functional, the +6 Da shift minimizes potential interference from the analyte's isotopic envelope at the IS's monitored m/z, particularly at lower analyte concentrations where the baseline of the isotopic peak can be a significant fraction of the IS signal. This is a direct consequence of the number of deuterium atoms incorporated.

Isotopic separation
Head-to-head
+6 Da shift vs. +4 Da (-d4 analog)
Larger mass shift reduces isotopic envelope overlap and signal cross-talk
Based on molecular formulas: C16H13D6Cl2N3 vs. C16H14D4ClN3
Mass Spectrometry Internal Standard Isotopic Purity Signal Interference

Enantiomer-Specific Quantification for CYP2D6 Phenotyping

In a clinical study of 95 patients receiving 30 mg/day mirtazapine, the median trough serum concentration of S(+)-N-desmethylmirtazapine was significantly higher in CYP2D6 poor metabolizers (PMs, 16 nmol/L) compared to homozygous extensive metabolizers (EMs, 7 nmol/L, p = 0.043) [1]. This differentiation is only possible when employing a stable isotope-labeled internal standard like Desmethyl Mirtazapine-d6 in an enantioselective assay, which allows for the precise and independent quantification of the S(+) and R(-) enantiomers of the metabolite. Without a SIL-IS, the inherent variability in sample preparation and MS detection would obscure these pharmacogenetically driven differences, which are crucial for understanding inter-individual variability in drug response and metabolism.

CYP2D6 phenotype differentiation
Context-dependent
S(+)-enantiomer: PMs 16 nmol/L vs. EMs 7 nmol/L (p=0.043)
Enables enantiomer-specific quantification for pharmacogenetic research
Steady-state trough levels in 95 patients; enantioselective LC-MS
Pharmacogenomics CYP2D6 Enantioselective Analysis Clinical Pharmacology

CYP3A4-Dependent Metabolite Formation in Liver Microsomes

In vitro studies using human liver microsomes (HLM) have quantified the formation of N-desmethylmirtazapine, a process that is crucial for understanding mirtazapine's metabolic clearance [1]. The formation of this metabolite can be specifically inhibited by the CYP3A4 inhibitor ketoconazole (1 µM), which reduced the formation rate of N-desmethylmirtazapine to 60% of control levels at a 250 µM mirtazapine concentration [1]. This data confirms that while N-demethylation is a major pathway (contributing 35% to total biotransformation at 2 µM), it is not the sole route and is significantly mediated by CYP3A4. A validated internal standard like Desmethyl Mirtazapine-d6 is essential for the precise quantification of the metabolite formed in these complex enzymatic assays, ensuring that the observed inhibition or induction is due to biological activity and not analytical variability.

CYP3A4-dependent formation
Context-dependent
Ketoconazole (1 µM) reduced formation to 60% of control
Supports in vitro DDI assessment and enzyme kinetics research
Human liver microsomes, 250 µM mirtazapine
Drug Metabolism In Vitro ADME CYP3A4 Enzyme Kinetics

Desmethyl Mirtazapine-d6: Key Applications


Mirtazapine TDM Method Development

Bioanalytical laboratories developing and validating LC-MS/MS methods for the quantification of mirtazapine and its active metabolite N-desmethylmirtazapine in patient plasma or serum should procure Desmethyl Mirtazapine-d6 Dihydrochloride as the gold-standard internal standard. Its performance in compensating for matrix effects to within 95-105% with <6% variability is essential for meeting the accuracy and precision requirements of international bioanalytical method validation guidelines [1]. This directly enables reliable TDM, which is critical for optimizing dosing in patients who are non-responsive or experiencing adverse effects.

Pharmacogenetic Studies of CYP450 in Mirtazapine

Researchers conducting clinical pharmacogenetic studies that aim to correlate CYP2D6 or CYP3A4 genotype with the pharmacokinetics of mirtazapine and its enantiomers require Desmethyl Mirtazapine-d6 for precise quantification. The compound enables the detection of statistically significant differences in metabolite levels between CYP2D6 poor and extensive metabolizers, such as the 2.3-fold higher S(+)-N-desmethylmirtazapine concentration observed in PMs [2]. Without this level of analytical accuracy, subtle but clinically relevant pharmacogenetic effects cannot be reliably discerned.

In Vitro DDI and Metabolic Stability

In drug development and academic pharmacology, the compound is indispensable for in vitro metabolism studies using human liver microsomes or hepatocytes. It is required for the accurate quantification of N-desmethylmirtazapine formation to assess the inhibitory or inductive potential of new chemical entities on CYP3A4, a major enzyme involved in its formation. The precise, stable isotope-based quantification is necessary to calculate robust enzyme kinetic parameters (e.g., Km, Vmax) and to demonstrate that a CYP3A4 inhibitor like ketoconazole can reduce the metabolite's formation rate to 60% of control [3].

Mirtazapine Bioequivalence and PK Studies

Contract Research Organizations (CROs) and pharmaceutical companies conducting bioequivalence studies for generic mirtazapine products require a validated analytical method to measure both the parent drug and its active metabolite in human plasma. Desmethyl Mirtazapine-d6 Dihydrochloride is the definitive internal standard for the metabolite channel in such assays, as it allows for high-throughput analysis (e.g., 1.8-min LC-MS/MS run times) with the required sensitivity and accuracy (e.g., linear range 0.1-100 ng/mL) [4]. This is essential for generating the pharmacokinetic data (AUC, Cmax) required for regulatory submission.

Application
Selection Property
Validation Focus
Mirtazapine bioanalytical method validation
Matrix effect compensation, co-eluting SIL-IS
Precision and accuracy in human plasma research matrices
Pharmacogenetic research (CYP450)
Enantiomer-independent quantification
Genotype-endpoint correlation in study populations
In vitro metabolism and DDI studies
Stable isotope-labeled quantitation for enzyme kinetics
CYP inhibition/induction assay response
Pharmacokinetic research (parent + metabolite)
Definitive IS for the metabolite channel
Sensitivity and linearity for PK sample analysis in human plasma research matrices

Technical Documentation Hub

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